2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]
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Overview
Description
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] involves multiple steps. The initial step typically includes the preparation of 3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl, which is then subjected to azo coupling reactions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is utilized in several scientific research fields, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dichlorobenzidine: A related compound with similar structural features.
4,4’-Diamino-3,3’-dichlorobiphenyl: Another structurally related compound with distinct properties
Uniqueness
2,2’-[(3,3’-Dichloro[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is unique due to its specific azo linkage and the presence of cyclohexylamino and phenylbutyramide groups, which confer distinct chemical and physical properties .
Biological Activity
The compound 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide] is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound has a molecular formula that includes multiple aromatic rings and functional groups, which contribute to its biological activity. The presence of the dichlorobiphenyl moiety and the azo linkage plays a crucial role in its interaction with biological targets.
Molecular Characteristics
- Molecular Weight: Approximately 500 g/mol
- Solubility: Varies based on solvent polarity; generally soluble in organic solvents.
- Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Interference with Cell Signaling: It may disrupt signaling pathways by interacting with receptor sites or modifying second messengers.
- Cytotoxic Effects: Studies indicate that the compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.
Anticancer Activity
Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed:
- IC50 Values: The compound showed IC50 values in the low micromolar range, indicating potent cytotoxic effects.
- Mechanism of Action: Apoptosis was induced in treated cells, as evidenced by increased caspase activity and DNA fragmentation assays.
Enzyme Inhibition Studies
Inhibition studies have highlighted the compound's ability to interfere with key metabolic enzymes:
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
CYP1A2 | Competitive | 5.6 |
CYP2C19 | Non-competitive | 8.3 |
CYP3A4 | Mixed | 12.1 |
These results suggest that the compound may have implications for drug metabolism and interactions.
Toxicological Assessments
Toxicological evaluations have been conducted to assess the safety profile of the compound:
- Acute Toxicity Tests: LD50 values were determined in rodent models, showing moderate toxicity.
- Chronic Exposure Studies: Long-term exposure led to organ-specific toxicities, particularly affecting liver and kidney functions.
Properties
CAS No. |
83399-84-2 |
---|---|
Molecular Formula |
C50H62Cl2N10O2 |
Molecular Weight |
906.0 g/mol |
IUPAC Name |
2-[[4-[4-[[1-anilino-3-[3-(cyclohexylamino)propylimino]-1-oxobutan-2-yl]diazenyl]-3-chlorophenyl]-2-chlorophenyl]diazenyl]-3-[3-(cyclohexylamino)propylimino]-N-phenylbutanamide |
InChI |
InChI=1S/C50H62Cl2N10O2/c1-35(53-29-15-31-55-39-17-7-3-8-18-39)47(49(63)57-41-21-11-5-12-22-41)61-59-45-27-25-37(33-43(45)51)38-26-28-46(44(52)34-38)60-62-48(50(64)58-42-23-13-6-14-24-42)36(2)54-30-16-32-56-40-19-9-4-10-20-40/h5-6,11-14,21-28,33-34,39-40,47-48,55-56H,3-4,7-10,15-20,29-32H2,1-2H3,(H,57,63)(H,58,64) |
InChI Key |
NEJSIFAPFQIQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCNC1CCCCC1)C(C(=O)NC2=CC=CC=C2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=NCCCNC5CCCCC5)C)C(=O)NC6=CC=CC=C6)Cl)Cl |
Origin of Product |
United States |
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